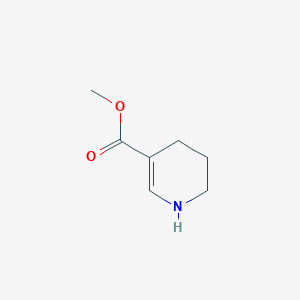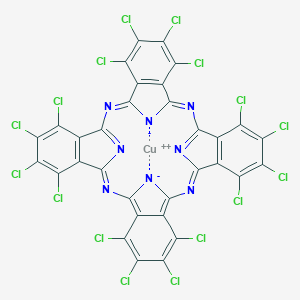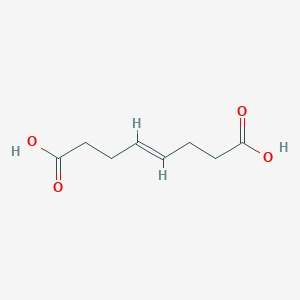
4,7-Dimetilcumarina
Descripción general
Descripción
4,7-Dimethylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various applications, including medicine, agriculture, and the fragrance industry. 4,7-Dimethylcoumarin, specifically, is characterized by the presence of two methyl groups at the 4th and 7th positions of the coumarin ring, which can influence its chemical properties and biological activities.
Aplicaciones Científicas De Investigación
4,7-Dimethylcoumarin has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various coumarin derivatives with potential biological activities.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mecanismo De Acción
Target of Action
The primary target of 4,7-Dimethylcoumarin is likely glycogen synthase kinase 3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including glycogen metabolism, cell differentiation, proliferation, and survival.
Biochemical Pathways
4,7-Dimethylcoumarin, like other coumarins, plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The compound’s interaction with GSK-3β could affect various biochemical pathways, including those involved in cell growth, proliferation, and apoptosis.
Pharmacokinetics
Coumarins in general are known for their low water solubility, which can impact their bioavailability .
Análisis Bioquímico
Biochemical Properties
4,7-Dimethylcoumarin interacts with various enzymes, proteins, and other biomolecules. It is involved in redox reactions catalyzed by cytochrome P450 enzymes . The nature of these interactions is complex and can influence various biochemical pathways .
Cellular Effects
The effects of 4,7-Dimethylcoumarin on cells are diverse. It has been shown to have notable physiological effects, including the acute hepatoxicity and carcinogenicity of certain aflatoxins . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4,7-Dimethylcoumarin exerts its effects through various mechanisms. It is known to bind to metal ions and treat tumors in many ways . It can also inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 4,7-Dimethylcoumarin can change. It has been observed that 4,7-Dimethylcoumarin has a certain degree of stability and degradation in laboratory settings . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4,7-Dimethylcoumarin can vary with different dosages in animal models. While specific studies on 4,7-Dimethylcoumarin are limited, coumarin derivatives have been studied extensively and have shown threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
4,7-Dimethylcoumarin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it plays a pivotal role in the metabolic transformation of coumarin by cytochromes P450 .
Transport and Distribution
4,7-Dimethylcoumarin is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 4,7-Dimethylcoumarin and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,7-Dimethylcoumarin can be synthesized using the Pechmann condensation reaction. This method involves the reaction of m-cresol (3-methylphenol) with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature of around 20°C. The optimized conditions for this reaction include a mass ratio of sulfuric acid to m-cresol of 2.5 and a volume-to-mass ratio of dichloromethane to m-cresol of 15 mL/g, resulting in a yield of approximately 63.9% .
Industrial Production Methods
While specific industrial production methods for 4,7-Dimethylcoumarin are not extensively documented, the Pechmann condensation reaction remains a viable approach for large-scale synthesis. Industrial processes would likely involve similar reaction conditions but on a larger scale, with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethylcoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield halogenated or alkylated coumarins.
Comparación Con Compuestos Similares
4,7-Dimethylcoumarin can be compared with other similar compounds, such as:
4-Methylcoumarin: Lacks the additional methyl group at the 7th position, which can influence its chemical and biological properties.
7-Methylcoumarin: Lacks the additional methyl group at the 4th position, affecting its reactivity and interactions.
4,8-Dimethylcoumarin: Has a methyl group at the 8th position instead of the 7th, leading to different steric and electronic effects
Propiedades
IUPAC Name |
4,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMAHEBVYSIROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312486 | |
| Record name | 4,7-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-90-5 | |
| Record name | 4,7-Dimethylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14002-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for 4,7-Dimethylcoumarin?
A1: 4,7-Dimethylcoumarin (C11H10O2) possesses a benzopyrone core structure with methyl substituents at the 4th and 7th positions. While specific spectroscopic data is not provided within the given research excerpts, key structural information can be obtained through techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry. For instance, 13C CP/MAS NMR has been utilized to investigate the solid-state structure of 4,7-Dimethylcoumarin derivatives. [, ]
Q2: How does the lipophilicity of 4,7-Dimethylcoumarin compare to its derivatives?
A2: Studies utilizing the shake-flask method with octanol-water as the solvent have determined that 4,7-Dimethylcoumarin exhibits significant lipophilicity. Interestingly, the introduction of a bromine atom at the 6th position, as in 6-bromo-4,7-dimethylcoumarin, further enhances the lipophilic character. These experimental findings were corroborated by computational calculations using HYPERCHEM software. []
Q3: Can 4,7-Dimethylcoumarin be modified to form inclusion complexes, and what are the implications of such complexes?
A3: Yes, 4,7-Dimethylcoumarin can form crystalline inclusion complexes with β-cyclodextrin (β-CD). These complexes, specifically the 2:2 host-guest complex, exhibit unique characteristics described as a "reaction nano-vessel." Within this confined environment, the interactions crucial for photochemical reactions are localized within a single β-CD dimer host. Notably, the crystal structure reveals a novel β-CD dimer packing arrangement termed the "tetrad type," which influences the intermolecular interactions between guest molecules and ultimately impacts the outcome of photochemical processes. []
Q4: What is the significance of the “tetrad type” packing observed in the β-CD–4,7-dimethylcoumarin inclusion complex?
A4: The “tetrad type” packing represents a new dimer arrangement observed in the crystal structure of the β-CD–4,7-dimethylcoumarin inclusion complex. This arrangement differs from previously reported β-CD dimer packing types and results in reduced intermolecular interactions between guest molecules within the “reaction tube.” Understanding the influence of guest molecules on the packing of β-CD dimers is crucial for controlling the outcomes of reactions within these supramolecular systems. []
Q5: How does the structure of the β-CD–4,7-dimethylcoumarin inclusion complex impact photoproduct formation?
A5: The specific spatial constraints within the β-CD dimer cavity of the 4,7-Dimethylcoumarin complex dictate the formation of the anti-HT photodimer as the primary product. This observation suggests a preferential fit of the anti-HT dimer within the cavity, underscoring the significant role of the β-CD dimer in steering the photochemical reaction pathway. []
Q6: Has 4,7-Dimethylcoumarin been utilized in the synthesis of other heterocyclic compounds?
A6: Research indicates the successful utilization of 4,7-Dimethylcoumarin derivatives in synthesizing complex heterocyclic systems like pyrido[3,4-c]psoralens. This synthesis involves a multi-step process, highlighting the versatility of 4,7-Dimethylcoumarin as a building block in organic synthesis. []
Q7: Can cambial meristematic cells (CMCs) biotransform 4-methylcoumarins, and what is the significance of such biotransformations?
A7: Yes, research demonstrates the successful biotransformation of 4-methylcoumarins, including 4,7-Dimethylcoumarin, by CMCs of Camptotheca acuminata. This process yields several products, including novel glycosylated derivatives like 4,7-dimethylcoumarin-6-O-β-d-glucopyranoside. These findings highlight the potential of using CMCs as a novel biotransformation system for generating new compounds with potential biological activities, including monoamine oxidase (MAO) inhibition. []
Q8: How does the presence of a hydroxyl group in the coumarin structure influence its reactivity?
A8: The presence and position of a hydroxyl group significantly impact the reactivity of coumarin derivatives. For example, in the synthesis of thymol from m-cresol, a key step involves the decarboxylation of an intermediate unsaturated acid. This decarboxylation is facilitated by the presence of a hydroxyl group ortho to the acid side chain in the molecule. []
Q9: Are there any known applications of 4,7-Dimethylcoumarin in the context of honey?
A9: Analysis of volatile compounds in Salix spp. nectar honey revealed the presence of 8-hydroxy-4,7-dimethylcoumarin. This finding highlights the diverse natural occurrence of 4,7-dimethylcoumarin derivatives and their potential role in contributing to the unique aroma profile of this honey variety. []
Q10: What are the primary research areas currently focused on regarding 4,7-Dimethylcoumarin and its derivatives?
A10: Current research on 4,7-Dimethylcoumarin and its derivatives primarily revolves around:
- Structure-activity relationship studies: Investigating the effects of structural modifications on the biological activity, potency, and selectivity of 4,7-Dimethylcoumarin derivatives. [, ]
- Solid-state structure determination: Utilizing techniques like X-ray crystallography and 13C CP/MAS NMR to elucidate the three-dimensional structures of 4,7-Dimethylcoumarin derivatives and gain insights into their physicochemical properties. [, , ]
- Development of novel synthetic routes: Exploring efficient and sustainable synthetic methods for the preparation of 4,7-Dimethylcoumarin and its derivatives, potentially employing techniques like microwave-assisted synthesis. [, ]
- Biotransformation studies: Investigating the potential of using biological systems like CMCs to generate novel and biologically active derivatives of 4,7-Dimethylcoumarin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)






